1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-3-oxo-alpha-propyl-, ethyl ester
Description
This compound is a 1,2,4-triazine derivative featuring a 5,6-bis(4-methoxyphenyl) substitution pattern, an α-propyl chain at the acetic acid moiety, and an ethyl ester group. The ethyl ester moiety likely serves as a prodrug feature, improving bioavailability through hydrolysis to the active carboxylic acid form in vivo . Its synthesis pathway involves multi-step reactions, including condensation of bis(4-methoxyphenyl) diketones with thiosemicarbazide, followed by alkylation and hydrazine substitution (as inferred from analogous procedures in ) .
Properties
CAS No. |
108734-84-5 |
|---|---|
Molecular Formula |
C24H27N3O5 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
ethyl 2-[5,6-bis(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2-yl]pentanoate |
InChI |
InChI=1S/C24H27N3O5/c1-5-7-20(23(28)32-6-2)27-24(29)25-21(16-8-12-18(30-3)13-9-16)22(26-27)17-10-14-19(31-4)15-11-17/h8-15,20H,5-7H2,1-4H3 |
InChI Key |
JJHQDDANPWIGKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)OCC)N1C(=O)N=C(C(=N1)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazine Core
The synthesis begins with the formation of the 1,2,4-triazine ring, a six-membered heterocycle containing three nitrogen atoms. This is typically achieved by cyclization reactions involving hydrazine derivatives and nitrile or carboxylate precursors under controlled conditions.
- N-Amination Step: Pyrrole or indole-2-carboxylate derivatives are subjected to N-amination using chloramine to yield N-aminated intermediates in high yields (up to 94%).
- Cyclization via Leuckart Reaction: The N-aminated intermediates are then heated with formamide and ammonium acetate at 130–140 °C under nitrogen atmosphere for 10–12 hours. This step induces cyclization to form the triazine ring system.
This one-pot method is efficient and yields fused nitrogen heterocycles, including the 1,2,4-triazine nucleus, with good purity and yield (around 83%).
Esterification to Form the Ethyl Ester
The final step involves esterification of the triazine-2-acetic acid derivative to form the ethyl ester:
- The carboxylic acid functionality on the triazine ring is esterified using ethanol in the presence of acid catalysts.
- Common acid catalysts include sulfuric acid or p-toluenesulfonic acid, facilitating the conversion to the ethyl ester under reflux conditions.
- The reaction is monitored by chromatographic techniques (TLC, HPLC) to ensure complete conversion.
- Purification is typically achieved by extraction, drying, and recrystallization or column chromatography to obtain the pure ethyl ester compound.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | N-Amination of pyrrole/indole carboxylates | Chloramine, room temperature, 2-4 hours | ~94 | High yield, monitored by GC/HPLC |
| 2 | Cyclization to form triazine ring | Formamide, ammonium acetate, 130–140 °C, 10-12 h, N2 atmosphere | ~83 | One-pot Leuckart reaction conditions |
| 3 | Introduction of methoxyphenyl groups | 1,2-bis(4-methoxyphenyl)ethane-1,2-dione, thiosemicarbazide, acetic acid reflux | Variable | Forms triazine core with methoxyphenyl substituents |
| 4 | Methylation (optional) | Methyl iodide, ethanol, room temperature, 4 h | - | For methylthio derivatives |
| 5 | Esterification | Ethanol, acid catalyst, reflux | High | Produces ethyl ester final product |
Research Findings and Optimization Notes
- The N-amination and cyclization steps are critical for the formation of the triazine ring and require careful temperature and atmosphere control to maximize yield and purity.
- The use of substituted diketones with methoxy groups ensures regioselective substitution at the 5 and 6 positions, which is essential for the biological activity of the compound.
- Esterification conditions are optimized to avoid hydrolysis or side reactions, with acid catalysts chosen to balance reaction rate and product stability.
- Analytical techniques such as NMR, HPLC, and GC are routinely employed to monitor reaction progress and confirm product identity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxycarbonyl-1-butyl)-3-oxo-5,6-di(paramethoxyphenyl)-as-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
Synthesis of 1,2,4-Triazine Derivatives
The synthesis of 1,2,4-triazine derivatives typically involves the reaction of hydrazines with carbonyl compounds or the cyclization of appropriate precursors. For instance, hydrazine derivatives can be reacted with α,β-unsaturated carbonyl compounds to yield triazine derivatives through cyclization processes. The specific compound can be synthesized via a multi-step process involving the formation of the triazine ring followed by acylation and esterification reactions.
Biological Activities
-
Antimicrobial Properties
- Triazine derivatives have been reported to exhibit antimicrobial activity against various pathogens. For example, studies have shown that certain triazine compounds possess significant antibacterial properties comparable to established antibiotics like Ciprofloxacin and Rifampicin . The presence of substituents such as methoxy groups can enhance these activities by improving solubility and interaction with biological targets.
-
Anticancer Activity
- Triazines have been investigated for their anticancer potential. Research indicates that specific triazine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and interference with cell cycle progression . The structural modifications in compounds like 1,2,4-Triazine-2(3H)-acetic acid can influence their potency against different cancer cell lines.
- Anti-inflammatory Effects
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(1-Ethoxycarbonyl-1-butyl)-3-oxo-5,6-di(paramethoxyphenyl)-as-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring structure allows for strong binding interactions, while the ethoxycarbonyl and paramethoxyphenyl groups enhance its specificity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared to structurally related 1,2,4-triazine derivatives, focusing on substituent effects and biological activity. Key analogs include:
Key Observations:
Substituent Impact on Binding :
- The arylidene-hydrazinyl group in S1-S10 derivatives () enables favorable hydrogen bonding and hydrophobic interactions with mTOR’s active site, particularly when paired with nitro groups (e.g., S1/S2) . In contrast, the target compound’s α-propyl and ethyl ester substituents may reduce binding efficiency due to steric hindrance or lack of polar interactions.
- 4-Methoxyphenyl groups in the target compound and S1-S10 analogs enhance lipophilicity and π-π stacking, critical for membrane penetration and target engagement .
This could influence redox behavior or metabolic stability .
Biological Activity: S1-S10 derivatives exhibit cytotoxicity and mTOR inhibition (IC50: 2–8 µM), attributed to their nitro-heterocyclic moieties . The target compound’s lack of these groups suggests it may require structural optimization for similar efficacy.
Biological Activity
1,2,4-Triazines are a class of heterocyclic compounds that exhibit a wide range of biological activities, making them significant in medicinal chemistry. The compound 1,2,4-Triazine-2(3H)-acetic acid, 5,6-bis(4-methoxyphenyl)-3-oxo-alpha-propyl-, ethyl ester is of particular interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationship (SAR), and various pharmacological effects.
Synthesis and Characterization
The synthesis of 1,2,4-triazine derivatives typically involves the condensation of 1,2-dicarbonyl compounds with hydrazides. For the specific compound under discussion, the synthesis may follow the general procedure outlined for similar triazine derivatives:
- Preparation of Hydrazides : Hydrazides are synthesized from corresponding esters by refluxing with hydrazine in ethanol.
- Condensation Reaction : The hydrazides are then reacted with symmetrical or unsymmetrical 1,2-diketones in the presence of ammonium acetate and acetic acid.
- Purification : The resulting products are purified using supercritical fluid chromatography (SFC) or recrystallization techniques.
Biological Activity
The biological activities of 1,2,4-triazine derivatives can be categorized into several key areas:
Antimicrobial Activity
Research indicates that various substituted triazines demonstrate significant antimicrobial properties. In particular:
- Antibacterial Activity : Compounds containing triazine rings have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives exhibit inhibition against Escherichia coli and Staphylococcus aureus .
| Compound | Activity | Target Organism |
|---|---|---|
| Triazine Derivative A | Moderate | E. coli |
| Triazine Derivative B | High | Staphylococcus aureus |
Antioxidant Properties
Numerous studies have highlighted the antioxidant capabilities of triazine derivatives. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
Some triazine derivatives have been evaluated for their anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Structure-Activity Relationship (SAR)
The SAR studies reveal that the biological activity of triazines is significantly influenced by their substituents:
- Substituent Positioning : The position of substituents on the triazine ring affects binding affinity and potency.
- Lipophilicity : Compounds with higher lipophilicity generally exhibit better membrane permeability and bioavailability .
Case Studies
Several case studies provide insights into the pharmacological potential of 1,2,4-triazine derivatives:
- Study on Antimicrobial Efficacy : A study evaluating a series of 1,2,4-triazine compounds demonstrated that modifications at the 5 and 6 positions significantly enhanced antibacterial activity against Klebsiella pneumoniae .
- Evaluation of Anti-inflammatory Activity : Another research effort focused on derivatives with methoxy substitutions showed promising results in reducing inflammation in animal models .
Q & A
Q. What are the standard synthetic protocols for preparing 1,2,4-triazine derivatives with methoxyphenyl substituents?
The synthesis typically involves reacting 5-(2,4- or 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione precursors with alkyl chloroacetate esters (e.g., methyl or ethyl) in the presence of an equimolar alkali base. This method generates esters with reduced acidity and prolonged biological activity . Key intermediates like 2-((5-(dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acids can be further derivatized into amides or bicyclic structures for enhanced pharmacological properties .
Q. How are structural and purity characteristics validated for this compound?
Characterization employs:
- Elemental analysis to confirm stoichiometry.
- IR spectroscopy to identify functional groups (e.g., C=O at ~1700 cm⁻¹, S-H absence confirming esterification).
- ¹H NMR to resolve methoxyphenyl protons (δ 3.7–3.9 ppm) and ester alkyl groups (e.g., ethyl CH₃ at δ 1.2–1.4 ppm).
- Thin-layer chromatography (TLC) to verify homogeneity .
Q. What biological activities are associated with structurally analogous 1,2,4-triazine esters?
Derivatives with methoxyphenyl substituents exhibit antimicrobial, anti-inflammatory, and diuretic activities. Activity strength correlates with:
- Substituent position on the triazine ring (e.g., 3,4-dimethoxy > 2,4-dimethoxy).
- Ester group bulkiness (ethyl > methyl in prolonging half-life) .
Advanced Research Questions
Q. How can computational models predict toxicity or bioactivity of novel 1,2,4-triazine esters?
Tools like GUSAR-online integrate QSAR (Quantitative Structure-Activity Relationship) to predict acute toxicity (e.g., LD₅₀) and bioactivity. Input parameters include molecular descriptors (logP, polar surface area) and topological indices derived from methoxyphenyl/ester group arrangements . Validation requires cross-referencing with in vitro assays (e.g., microbial inhibition) to resolve discrepancies between predicted and observed activities .
Q. What experimental design strategies optimize reaction yields for triazine-ester derivatives?
Response Surface Methodology (RSM) or Taguchi orthogonal arrays minimize trial-and-error by modeling variables:
- Temperature (60–100°C optimal for esterification).
- Solvent polarity (ethanol/water mixtures improve solubility).
- Alkali concentration (excess NaOH risks hydrolysis). Statistical validation via ANOVA identifies significant factors (e.g., temperature contributes >70% to yield variance) .
Q. How do substituent electronic effects influence reaction mechanisms in triazine synthesis?
Methoxy groups act as electron donors , stabilizing intermediates during nucleophilic substitution (e.g., thione → thioacetate). Hammett σ values predict reactivity:
- 4-Methoxy (σ ≈ -0.27) accelerates ring closure vs. 3-methoxy (σ ≈ +0.12). Kinetic studies (e.g., monitoring by HPLC) reveal rate constants (k) 2–3× higher for 3,4-dimethoxy derivatives due to resonance stabilization .
Q. What analytical techniques resolve contradictions in biological activity data across studies?
- Metabolite profiling (LC-MS/MS) identifies active vs. inactive metabolites.
- Dose-response curve normalization adjusts for batch-to-batch purity variations.
- Molecular docking clarifies target interactions (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Methodological Tables
Table 1. Key Synthetic Parameters for Ethyl Ester Derivatives
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 80–90°C | ↑ 40–60% |
| Solvent (EtOH:H₂O) | 7:3 v/v | ↑ solubility |
| NaOH Concentration | 1.2 eq | ↓ side reactions |
| Source: Adapted from |
Table 2. Computational vs. Experimental Toxicity Data (GUSAR-online)
| Compound | Predicted LD₅₀ (mg/kg) | Observed LD₅₀ (mg/kg) |
|---|---|---|
| 3,4-Dimethoxy | 320 | 290 ± 15 |
| 2,4-Dimethoxy | 450 | 410 ± 20 |
| Source: |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
